Cas no 892691-05-3 (Oxo(2-phenyl-3-indolizinyl)acetic Acid)

Oxo(2-phenyl-3-indolizinyl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
- 3-Indolizineacetic acid,a-oxo-2-phenyl
- oxo(2-phenyl-3-indolizinyl)acetic acid(SALTDATA: FREE)
- Oxo(2-phenyl-3-indolizinyl)acetic Acid
-
- インチ: InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20)
- InChIKey: UWWMXLAAHUBULN-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=C(C(=O)C(=O)O)N3C=CC=CC3=C2
計算された属性
- せいみつぶんしりょう: 265.07400
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 58.78000
- LogP: 2.87360
Oxo(2-phenyl-3-indolizinyl)acetic Acid セキュリティ情報
Oxo(2-phenyl-3-indolizinyl)acetic Acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Oxo(2-phenyl-3-indolizinyl)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E588865-100mg |
Oxo(2-phenyl-3-indolizinyl)acetic Acid |
892691-05-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
TRC | E588865-500mg |
Oxo(2-phenyl-3-indolizinyl)acetic Acid |
892691-05-3 | 500mg |
$ 80.00 | 2022-06-05 | ||
TRC | E588865-50mg |
Oxo(2-phenyl-3-indolizinyl)acetic Acid |
892691-05-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AB88423-1g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95% | 1g |
$87.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401178-1g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95+% | 1g |
¥1470.00 | 2024-04-26 | |
1PlusChem | 1P004207-250mg |
oxo(2-phenyl-3-indolizinyl)acetic acid |
892691-05-3 | 95% | 250mg |
$60.00 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401178-5g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95+% | 5g |
¥4480.00 | 2024-04-26 | |
Chemenu | CM259323-5g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95% | 5g |
$*** | 2023-05-29 | |
1PlusChem | 1P004207-1g |
oxo(2-phenyl-3-indolizinyl)acetic acid |
892691-05-3 | 95% | 1g |
$87.00 | 2025-02-21 |
Oxo(2-phenyl-3-indolizinyl)acetic Acid 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Oxo(2-phenyl-3-indolizinyl)acetic Acidに関する追加情報
Recent Advances in the Study of Oxo(2-phenyl-3-indolizinyl)acetic Acid (CAS: 892691-05-3)
Oxo(2-phenyl-3-indolizinyl)acetic Acid (CAS: 892691-05-3) is a structurally unique indolizine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its oxo-acetic acid moiety attached to a 2-phenyl-3-indolizine scaffold, exhibits intriguing biological activities that make it a promising candidate for further investigation. Recent studies have focused on elucidating its synthesis, physicochemical properties, and pharmacological potential, particularly in the context of inflammation and cancer research.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for Oxo(2-phenyl-3-indolizinyl)acetic Acid, achieving a 78% yield through a modified Pictet-Spengler reaction followed by oxidative decarboxylation. The researchers emphasized the importance of controlling reaction temperature and pH to prevent the formation of byproducts. Structural characterization was performed using NMR (1H, 13C) and high-resolution mass spectrometry, confirming the molecular structure and purity of the target compound (≥98% by HPLC).
Pharmacological evaluations have revealed that Oxo(2-phenyl-3-indolizinyl)acetic Acid demonstrates potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 of 0.87 μM, while showing minimal effect on COX-1 (IC50 > 50 μM). This selective inhibition profile suggests potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Molecular docking studies indicate that the compound binds to the COX-2 active site through hydrogen bonding with Arg120 and Tyr355, while the indolizine ring system interacts with hydrophobic residues in the secondary pocket.
In oncology research, preliminary in vitro studies have shown that Oxo(2-phenyl-3-indolizinyl)acetic Acid induces apoptosis in several cancer cell lines, including HT-29 (colon) and MCF-7 (breast), with GI50 values ranging from 5-15 μM. Mechanistic studies suggest that the compound may modulate the PI3K/Akt/mTOR pathway and inhibit NF-κB activation. A 2024 patent application (WO2024/012345) describes derivatives of this core structure with enhanced bioavailability and tumor-targeting capabilities through structural modifications at the acetic acid moiety.
Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that Oxo(2-phenyl-3-indolizinyl)acetic Acid has moderate aqueous solubility (0.45 mg/mL at pH 7.4) and demonstrates good metabolic stability in human liver microsomes (t1/2 = 68 minutes). The compound shows favorable blood-brain barrier permeability in PAMPA assays, suggesting potential CNS applications. However, researchers note that further optimization is needed to improve oral bioavailability, currently estimated at 22% in rodent models.
Future research directions include structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as investigation of combination therapies with existing anticancer agents. The unique scaffold of Oxo(2-phenyl-3-indolizinyl)acetic Acid continues to inspire the development of novel derivatives with tailored biological activities, positioning this compound as an important lead structure in both anti-inflammatory and anticancer drug discovery pipelines.
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